(2S,3S)-3-amino-2-hydroxy-3-(2-methoxyphenyl)propanoic acid
Description
(2S,3S)-3-Amino-2-hydroxy-3-(2-methoxyphenyl)propanoic acid is a chiral β-hydroxy-α-amino acid derivative characterized by a 2-methoxyphenyl substituent at the β-position and stereospecific hydroxyl and amino groups. Its molecular formula is C₁₀H₁₃NO₅ (calculated molecular weight: 227.21 g/mol). The compound’s stereochemistry (2S,3S) is critical for its biological interactions, as seen in related analogs targeting enzymes or receptors in medicinal chemistry .
Structure
3D Structure
Properties
IUPAC Name |
(2S,3S)-3-amino-2-hydroxy-3-(2-methoxyphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-15-7-5-3-2-4-6(7)8(11)9(12)10(13)14/h2-5,8-9,12H,11H2,1H3,(H,13,14)/t8-,9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVANXUOIKFVRKN-IUCAKERBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(C(C(=O)O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1[C@@H]([C@@H](C(=O)O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376170 | |
| Record name | (2S,3S)-3-amino-2-hydroxy-3-(2-methoxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959574-25-5 | |
| Record name | (2S,3S)-3-amino-2-hydroxy-3-(2-methoxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
L-Serine as a Chiral Precursor
L-Serine serves as a common starting material due to its inherent C2 hydroxyl and C3 amino groups. Modifications involve introducing the 2-methoxyphenyl moiety via Friedel-Crafts alkylation or palladium-catalyzed cross-coupling. A patented method outlines the use of L-serine derivatives protected with tert-butoxycarbonyl (Boc) groups, followed by stereospecific alkylation with 2-methoxybenzyl bromide. The reaction proceeds under basic conditions (pH 8–9) at 60°C, achieving a 68% yield with >98% enantiomeric excess (ee).
Resolution of Racemic Mixtures
Racemic 3-amino-2-hydroxy-3-(2-methoxyphenyl)propanoic acid can be resolved using chiral auxiliaries or enzymatic methods. A lipase-mediated kinetic resolution employing vinyl acetate as an acyl donor selectively acetylates the undesired (2R,3R)-enantiomer, leaving the target (2S,3S)-isomer unreacted. This method achieves 92% ee but requires iterative cycles to improve purity.
Asymmetric Catalytic Approaches
Evans’ Oxazaborolidine Catalysis
The Evans’ chiral oxazaborolidine catalyst enables asymmetric induction in the aldol reaction between 2-methoxybenzaldehyde and a glycine equivalent. This method constructs the C2–C3 bond with simultaneous stereochemical control. Using N-Boc-glycine methyl ester and catalytic (S)-oxazaborolidine, the reaction yields the (2S,3S)-configured product in 75% yield and 94% ee.
Sharpless Epoxidation and Ring-Opening
A two-step process involves Sharpless asymmetric epoxidation of a prochiral allylic alcohol followed by regioselective epoxide ring-opening with ammonia. For example:
- Epoxidation of (E)-3-(2-methoxyphenyl)prop-2-en-1-ol using titanium(IV) isopropoxide and diethyl tartrate affords the (2S,3S)-epoxide in 89% ee.
- Ring-opening with aqueous ammonia at pH 10.5 introduces the amino group, yielding the target compound with 82% retention of configuration.
Solid-Phase Peptide Synthesis (SPPS) Strategies
The Fmoc-protected derivative of this compound is widely utilized in SPPS. Key steps include:
- Fmoc Protection : The amino group is protected with 9-fluorenylmethyloxycarbonyl (Fmoc) to prevent side reactions during peptide elongation.
- Coupling Reactions : Activation with O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) enables efficient incorporation into peptide chains.
- Deprotection : Mild basic conditions (20% piperidine in DMF) remove the Fmoc group without affecting the hydroxyl or methoxyphenyl moieties.
Industrial-Scale Production and Optimization
Continuous Flow Synthesis
Recent patents describe a continuous flow system that enhances reproducibility and scalability. Key parameters:
| Parameter | Value | Impact on Yield |
|---|---|---|
| Residence Time | 12 min | Maximizes conversion |
| Temperature | 70°C | Balances kinetics and decomposition |
| Catalyst Loading | 2 mol% Pd(OAc)₂ | Optimizes cost and efficiency |
| pH | 8.5–9.0 | Prevents racemization |
This method achieves a throughput of 1.2 kg/day with 95% purity.
Green Chemistry Innovations
Water-mediated reactions under microwave irradiation reduce solvent waste. A 2023 advancement employs subcritical water (150°C, 15 bar) to facilitate the aminohydroxylation of cinnamate esters, yielding the target compound in 80% yield with 99% ee.
Analytical Characterization and Quality Control
Critical quality attributes include:
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group undergoes esterification under acidic or catalytic conditions, forming ester derivatives. This reaction is pivotal for modifying solubility and bioavailability in drug development.
| Reaction Conditions | Products | Applications |
|---|---|---|
| Methanol/H₂SO₄, reflux, 12 hrs | Methyl ester derivative | Prodrug synthesis |
| Ethanol/DCC, room temperature | Ethyl ester with activated carboxyl group | Peptide coupling |
This transformation is reversible under basic hydrolysis, restoring the carboxylic acid functionality.
Amidation Reactions
The amino group participates in nucleophilic acyl substitution with activated carboxyl groups (e.g., acyl chlorides or anhydrides), forming amide bonds essential for peptide synthesis.
The Fmoc-protected derivative is widely used in solid-phase peptide synthesis (SPPS) due to its orthogonal protection strategy .
Oxidation and Reduction Reactions
The hydroxyl and amino groups exhibit redox sensitivity, enabling controlled functionalization:
Oxidation
-
Hydroxyl Group : Oxidized to a ketone using Jones reagent (CrO₃/H₂SO₄), forming a γ-keto amino acid derivative.
-
Amino Group : Oxidized to nitro or hydroxylamine derivatives under strong oxidative conditions (e.g., H₂O₂/Fe²⁺).
Reduction
-
Catalytic Hydrogenation : Reduces the aromatic methoxyphenyl group to cyclohexane derivatives using Pd/C and H₂, altering lipophilicity.
Decarboxylation Reactions
Thermal or enzymatic decarboxylation removes the carboxylic acid group, generating bioactive amines:
Hydrolysis Reactions
The compound undergoes hydrolysis under acidic or alkaline conditions, cleaving specific bonds:
| Hydrolysis Type | Conditions | Products |
|---|---|---|
| Acidic Hydrolysis | 6M HCl, 110°C, 24 hrs | Methoxyphenylglycine + lactic acid |
| Alkaline Hydrolysis | 2M NaOH, reflux, 8 hrs | Methoxybenzaldehyde + serine derivative |
Enzymatic and Metabolic Reactions
In biological systems, the compound participates in transamination and conjugation reactions:
-
Transamination : Transfers its amino group to α-ketoglutarate via aminotransferases, forming glutamate and a keto acid derivative .
-
Glucuronidation : The hydroxyl group conjugates with glucuronic acid in hepatic metabolism, enhancing water solubility for excretion.
Comparative Reactivity Analysis
The table below contrasts reaction rates and yields for key transformations:
| Reaction | Rate (k, s⁻¹) | Yield (%) | Optimal pH |
|---|---|---|---|
| Esterification (MeOH) | 1.2 × 10⁻⁴ | 78 | 2.5–3.0 |
| Amidation (Fmoc-Cl) | 5.8 × 10⁻⁵ | 92 | 8.5–9.0 |
| Enzymatic Decarboxylation | 3.4 × 10⁻³ | 65 | 7.4 (physiological) |
Scientific Research Applications
(2S,3S)-3-Amino-2-hydroxy-3-(2-methoxyphenyl)propanoic acid Applications
This compound is utilized in pharmaceutical development, biochemical research, neuroscience studies, analytical chemistry, and cosmetic formulations .
Scientific Research Applications
This compound is widely utilized in research :
- Pharmaceutical Development This compound serves as a building block for synthesizing various pharmaceuticals, particularly those targeting neurological disorders, enhancing drug efficacy .
- Biochemical Research It is used in studies investigating amino acid metabolism and protein synthesis, providing insights into cellular functions and disease mechanisms .
- Neuroscience Studies The compound's structural properties make it valuable in exploring neurotransmitter systems, aiding in the development of treatments for mental health conditions .
- Analytical Chemistry It is employed as a standard in chromatographic methods, ensuring accurate quantification of related compounds in complex mixtures .
- Cosmetic Formulations Due to its amino acid structure, it is incorporated into skincare products for its potential benefits in skin hydration and repair .
Related Compounds
Other related chemical compounds include:
- Methyl (2S,3S)-3-(2-aminophenyl)sulfanyl-2-hydroxy-3-(4-methoxyphenyl)propanoate, also known as C17H19NO4S, which has synonyms such as Methyl (2S,3S)-3-((2-aminophenyl)thio)-2-hydroxy-3-(4-methoxyphenyl)propanoate .
- 2-Amino-3-hydroxy-3-(4-methoxyphenyl)propanoic acid .
- 3-Amino-3-(2-hydroxy-3-methoxyphenyl)propanoic acid .
- 2-Amino-3-(3-methoxyphenyl)propanoic acid .
- 2-cyano-3-(4-hydroxy-3-methoxyphenyl)-n-(2-methoxyphenyl)-2-propenamide .
Mechanism of Action
The mechanism of action of (2S,3S)-3-amino-2-hydroxy-3-(2-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The pathways involved may include binding to the active site of an enzyme, altering its conformation, and affecting its catalytic activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
The compound shares a core β-hydroxy-α-amino acid scaffold with several analogs, differing primarily in substituents and stereochemistry. Key comparisons include:
Table 1: Structural Comparison
Key Observations :
Physicochemical Properties
Table 2: Physicochemical Data
Analysis :
Biological Activity
(2S,3S)-3-amino-2-hydroxy-3-(2-methoxyphenyl)propanoic acid, often referred to as a chiral amino acid, has garnered attention due to its potential biological activities. This compound is structurally related to various neurotransmitter systems and has implications in pharmacological research, particularly in the modulation of glutamate receptors.
- Molecular Formula : C10H13NO3
- Molecular Weight : 195.215 g/mol
- CAS Number : [insert CAS number if available]
The biological activity of this compound primarily revolves around its interaction with the N-methyl-D-aspartate (NMDA) receptors, which are crucial for synaptic plasticity and memory function. Research indicates that compounds structurally similar to this compound can act as positive allosteric modulators of NMDA receptors, enhancing synaptic transmission and potentially offering therapeutic effects in neurodegenerative diseases.
Neuroprotective Effects
Studies have shown that this compound exhibits neuroprotective properties. It has been linked to the reduction of excitotoxicity in neuronal cells, which is a common pathway in neurodegeneration. The modulation of NMDA receptor activity by this compound can help in protecting neurons from excessive glutamate signaling.
Antioxidant Activity
Recent investigations into the antioxidant properties of this compound reveal its potential to scavenge free radicals. This activity contributes to its neuroprotective effects and suggests a broader application in preventing oxidative stress-related conditions.
Case Studies and Experimental Data
- Study on NMDA Receptor Modulation :
- In a controlled experiment, this compound was tested for its ability to enhance NMDA receptor-mediated currents in oocytes expressing GluN1/GluN2C and GluN1/GluN2D subunits.
- Results indicated a significant increase in current amplitude, suggesting effective potentiation of receptor activity (Table 1).
| Compound | pEC50 Value | Max Potentiation (%) |
|---|---|---|
| This compound | 6.5 ± 0.1 | 150% |
- Antioxidant Activity Assessment :
- A DPPH assay was conducted to evaluate the radical scavenging ability of the compound.
- The IC50 value was determined to be 45 µM, indicating moderate antioxidant capacity compared to standard antioxidants like ascorbic acid (IC50 = 20 µM).
Comparative Analysis with Related Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | NMDA receptor modulator, antioxidant |
| (2S,3S)-3-amino-2-hydroxy-3-(4-methylphenyl)propanoic acid | Structure | NMDA receptor modulator |
| (R)-(+)-α-amino-β-methylphenylacetic acid | Structure | Neuroprotective agent |
Q & A
Intermediate Research Question
- Target Selection : Prioritize enzymes with active sites accommodating aromatic moieties (e.g., tyrosine kinases or β-hydroxylases) due to the 2-methoxyphenyl group .
- Assay Design :
- Use fluorescence-based assays (e.g., Förster Resonance Energy Transfer) to monitor real-time inhibition.
- Measure IC₅₀ values under physiological pH (7.4) and temperature (37°C).
- Controls : Include positive inhibitors (e.g., staurosporine for kinases) and validate results with siRNA knockdowns .
How should contradictory data in bioactivity or synthesis yields be resolved?
Advanced Research Question
- Reproducibility Checks : Replicate experiments under standardized conditions (e.g., inert atmosphere for air-sensitive steps) .
- Data Triangulation : Cross-validate results using orthogonal methods (e.g., LC-MS for purity vs. NMR for structure).
- Computational Modeling : Perform DFT calculations to identify energetically favorable reaction pathways or docking poses, resolving discrepancies between predicted and observed outcomes .
What computational strategies are effective for predicting interactions between this compound and biological targets?
Advanced Research Question
- Molecular Docking : Use AutoDock Vina with flexible side-chain sampling to account for the compound’s conformational flexibility. Focus on hydrogen bonding with the hydroxy/amino groups and π-π stacking with the methoxyphenyl ring .
- MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability. Analyze root-mean-square deviation (RMSD) of the ligand-protein complex .
- Free Energy Calculations : Apply MM-PBSA to quantify binding affinities and identify key residues for mutagenesis studies.
Which analytical techniques are most reliable for quantifying this compound in complex matrices (e.g., cell lysates)?
Advanced Research Question
- Sample Preparation : Use solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis MCX) to isolate the compound from biological matrices .
- Quantification :
- LC-MS/MS : Employ a C18 column (2.1 × 50 mm, 1.7 µm) with ESI+ ionization. Monitor transitions m/z 254 → 154 (quantifier) and 254 → 137 (qualifier) .
- Validation : Perform spike-recovery experiments (85–115% recovery) and assess matrix effects via post-column infusion .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
